molecular formula C21H12ClFO5S B11418268 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate

Cat. No.: B11418268
M. Wt: 430.8 g/mol
InChI Key: DGCVIACXPJSPEJ-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE: is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by the presence of a chlorophenyl group, a fluorophenoxy group, and a benzoxathiol moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE typically involves multiple steps:

    Formation of the Benzoxathiol Core: The benzoxathiol core can be synthesized through the cyclization of appropriate thiol and phenol derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through nucleophilic substitution reactions, where a fluorophenol derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.

Medicine

Medicinal chemistry explores the compound’s potential as a therapeutic agent. Its structural features suggest possible applications in the treatment of various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl (4-fluorophenoxy)acetate
  • Ethyl (2-chloro-4-fluorophenoxy)acetate
  • 4-(4-Chlorophenyl)-2-(((4-fluorophenoxy)acetyl)amino)-3-thiophenecarboxylate

Uniqueness

The uniqueness of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorophenyl and fluorophenoxy groups, along with the benzoxathiol core, provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C21H12ClFO5S

Molecular Weight

430.8 g/mol

IUPAC Name

[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-fluorophenoxy)acetate

InChI

InChI=1S/C21H12ClFO5S/c22-13-3-1-12(2-4-13)17-9-16(10-18-20(17)28-21(25)29-18)27-19(24)11-26-15-7-5-14(23)6-8-15/h1-10H,11H2

InChI Key

DGCVIACXPJSPEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)F)SC(=O)O3)Cl

Origin of Product

United States

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